2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound is identified by its CAS number 1435982-81-2 and has a molecular formula of with a molecular weight of approximately 355.2 g/mol .
This compound is classified as an amide due to the presence of the amide functional group in its structure. It is derived from the reaction between 4-(2,2-dichlorocyclopropyl)phenol and an appropriate triazole derivative. Its synthesis and characterization have been documented in various chemical databases and literature, indicating its relevance in medicinal chemistry and agrochemical applications .
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves several key steps:
For large-scale production, optimized conditions are established to ensure high purity and yield. This includes using high-purity reagents, advanced purification techniques, and environmentally friendly practices to minimize waste.
The molecular structure of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide can be represented as follows:
CC(C)(Oc1ccc(C(C)(C)N=C(N)n1)c(c(c(c1)Cl)c1))
PZPYCZRHZXWMDB-UHFFFAOYSA-N
The structure features a dichlorocyclopropyl group attached to a phenoxy moiety, which is further connected to a triazole ring through an amide linkage .
The compound can participate in various chemical reactions:
Typical reagents for these reactions include:
Reactions are generally conducted under controlled conditions to ensure desired product formation.
The compound exhibits stability under normal conditions but may undergo transformations under specific chemical environments (e.g., acidic or basic conditions). Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
The compound has several potential applications in scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7